tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate
Overview
Description
The compound “tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate” is a chemical substance with the CAS Number: 1276666-10-4 . It has a molecular weight of 381.86 and its IUPAC name is tert-butyl 2- [ (5-chloro-1,3-benzoxazol-2-yl) (3-oxobutyl)amino]ethylcarbamate . The compound is typically stored in a dry environment at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound tert-butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate, related to tert-butyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino) ethylcarbamate, is involved in reactions yielding novel benzo[f]quinoxalin-6-ol derivatives. These derivatives exhibit tautomerism, favoring the enol-imine structure due to its higher aromatic character, which has implications for chemical reactivity and potential applications in materials science (Gómez et al., 2013).
- tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a structurally related compound, serves as an intermediate in the synthesis of mTOR targeted PROTAC molecules, demonstrating the compound's utility in the development of targeted cancer therapies (Zhang et al., 2022).
Molecular Structure and Analysis Techniques
- Compounds similar to this compound have been studied using X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld analysis to understand their molecular structure, tautomeric preferences, and intermolecular interactions. These studies contribute to the broader field of molecular engineering and design, particularly in pharmaceuticals and materials science (Boraei et al., 2021).
Applications in Organic Synthesis
- Related chemical entities serve as intermediates and reactants in organic synthesis, illustrating the compound's relevance in synthesizing biologically active molecules and pharmaceuticals. For example, similar compounds are used in the synthesis of omisertinib (AZD9291), highlighting the compound's significance in medicinal chemistry and drug development (Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)-(3-oxobutyl)amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWJFGWPOYEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CCNC(=O)OC(C)(C)C)C1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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